Niclosamide sodium

STAT3 Inhibition Cancer Antiproliferative

Niclosamide monosodium salt enhances solubility over free acid, addressing bioavailability limitations for STAT3 inhibition (IC50 0.25 µM) and mitochondrial uncoupling studies. Suitable for oncology (prostate, HCC) and antiviral (adenovirus) research. Verified purity ≥98%; shipped per COA guidelines.

Molecular Formula C13H7Cl2N2NaO4
Molecular Weight 349.10 g/mol
CAS No. 40321-86-6
Cat. No. B12710930
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNiclosamide sodium
CAS40321-86-6
Molecular FormulaC13H7Cl2N2NaO4
Molecular Weight349.10 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1[N+](=O)[O-])Cl)NC(=O)C2=C(C=CC(=C2)Cl)[O-].[Na+]
InChIInChI=1S/C13H8Cl2N2O4.Na/c14-7-1-4-12(18)9(5-7)13(19)16-11-3-2-8(17(20)21)6-10(11)15;/h1-6,18H,(H,16,19);/q;+1/p-1
InChIKeyDQZCVHZGOQFNDC-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Niclosamide Monosodium Salt (CAS 40321-86-6): Baseline Profile for Anthelmintic and Repurposing Research


Benzamide, 5-chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxy-, monosodium salt (CAS 40321-86-6) is the water-soluble sodium salt form of niclosamide, a halogenated salicylanilide anthelmintic originally developed as a molluscicide and taenicide [1]. The parent compound acts as a mitochondrial uncoupler, disrupting oxidative phosphorylation by decoupling the electron transport chain from ATP synthase [2]. Niclosamide also exhibits potent inhibition of the STAT3 signaling pathway (IC50 = 0.25 µM) . This salt form enhances aqueous solubility relative to the neutral free acid, a critical factor for formulation development given that the parent compound's poor water solubility (1.6 mg/L at 20°C) and low oral bioavailability (approx. 10% in rats) are major limitations for systemic repurposing [3].

Niclosamide Monosodium Salt: Why Analogs and Alternative Anthelmintics Cannot Be Assumed Interchangeable


The specific selection of niclosamide monosodium salt over its free acid form, ethanolamine salt, or other salicylanilides (e.g., rafoxanide, oxyclozanide) is not trivial. Physicochemical distinctions drive formulation and bioavailability outcomes: the sodium salt's enhanced water solubility directly addresses the critical absorption barrier of the neutral parent compound . Pharmacodynamically, within the salicylanilide class, antiviral mechanisms diverge significantly; for example, niclosamide and rafoxanide both inhibit endosomal trafficking of adenovirus, whereas oxyclozanide targets viral E1A transcription, meaning potency against a specific viral lifecycle stage cannot be inferred across the class [1]. Furthermore, compared to first-line clinical anthelmintics like praziquantel or albendazole, niclosamide's unique dual mechanism of mitochondrial uncoupling and STAT3 inhibition confers a distinct polypharmacology profile that is absent in these alternatives, which operate via calcium permeability disruption (praziquantel) or tubulin polymerization inhibition (albendazole) [2]. Generic substitution without quantitative comparison of these specific properties risks experimental failure or clinical inefficacy.

Quantitative Differentiation Evidence: Niclosamide Monosodium Salt vs. Comparators


STAT3 Inhibition Potency: Niclosamide vs. Structural Analogs in Cancer Models

Niclosamide is a validated STAT3 inhibitor with an IC50 of 0.25 µM in HeLa cell-based reporter assays. This potency is comparable to or exceeds that of several optimized niclosamide analogs developed for improved pharmaceutical properties. For instance, in prostate cancer cells (Du145), niclosamide inhibited proliferation with an IC50 of 0.7 µM . While novel analogs like BPR1H366 and BPR1H369 were designed to improve bioavailability, their STAT3 inhibitory potency relative to niclosamide has not been demonstrated to be superior in head-to-head studies; their primary differentiation lies in PK parameters rather than target engagement [1].

STAT3 Inhibition Cancer Antiproliferative

Mitochondrial Uncoupling Potency: Niclosamide vs. TFM (Lampricide) in Sea Lamprey Model

Niclosamide is a significantly more potent mitochondrial uncoupler than 3-trifluoromethyl-4-nitrophenol (TFM), another lampricide used in the same environmental context. In isolated sea lamprey liver mitochondria, niclosamide decreased the respiratory control ratio (RCR) by 50% at concentrations 40- to 60-fold lower than those required for TFM [1]. Specifically, relative EC50 calculations showed niclosamide's potency was 40-60 times greater than TFM's across environmentally relevant temperatures (7, 13, and 25 °C) [1].

Mitochondrial Uncoupling Lampricide Comparative Toxicology

Anthelmintic Efficacy: Niclosamide vs. Praziquantel and Albendazole for Taeniasis

In a systematic review and meta-analysis of preventive chemotherapy for Taenia solium taeniasis, a single 2 g oral dose of niclosamide achieved a pooled cure rate of 84.3% (95% CI 75.0–90.6%). This was lower than the 99.5% cure rate for a single 10 mg/kg dose of praziquantel, but higher than the 52.0% cure rate for a single 400 mg dose of albendazole. A three-day course of albendazole 400 mg daily improved the cure rate to 96.4% [1].

Taeniasis Mass Drug Administration Cure Rate

Oral Bioavailability and Exposure: Niclosamide vs. Optimized Analogs in Rats

Niclosamide's poor oral bioavailability is a well-documented barrier to repurposing. In a rat pharmacokinetic study, niclosamide exhibited an oral bioavailability of 10% at a 5 mg/kg dose, with a Cmax of 354 ± 152 ng/mL. Two analogs, BPR1H366 and BPR1H369, designed to address this limitation, showed slightly improved oral bioavailability of 12% and 15%, respectively. However, niclosamide demonstrated a longer terminal half-life (6.7 ± 2.0 hr) compared to the analogs (2.6 ± 0.3 hr and 3.7 ± 1.1 hr) [1].

Pharmacokinetics Bioavailability Drug Repurposing

Adenovirus Antiviral Mechanism Divergence: Niclosamide vs. Oxyclozanide and Rafoxanide

Among halogenated salicylanilides, niclosamide, rafoxanide, and oxyclozanide all exhibit anti-adenovirus activity at low micromolar concentrations with minimal cytotoxicity. However, mechanistic studies reveal a critical distinction: niclosamide and rafoxanide both inhibit the transport of the human adenovirus (HAdV) particle from the endosome to the nuclear envelope, whereas oxyclozanide specifically targets the transcription of the viral immediate early gene E1A [1]. This indicates that oxyclozanide acts at a later stage of the viral lifecycle.

Antiviral Adenovirus Mechanism of Action

Aqueous Solubility: Niclosamide Free Acid vs. Monosodium Salt

The parent niclosamide free acid is practically insoluble in water (1.6 mg/L at 20°C, pH 6.4). This severely limits its utility in aqueous formulations and contributes to its low oral bioavailability. In contrast, the monosodium salt form (CAS 40321-86-6) is characterized as water-soluble due to the presence of the sodium counterion, which enhances its solubility compared to its non-salt counterpart . While a precise numerical solubility value for the sodium salt was not provided in the retrieved sources, the qualitative improvement is a key driver for selecting this salt form for research applications requiring aqueous compatibility.

Formulation Solubility Salt Form

High-Confidence Application Scenarios for Niclosamide Monosodium Salt Based on Differentiated Evidence


STAT3-Dependent Cancer Research Requiring a Potent, Benchmark Inhibitor

Niclosamide monosodium salt is suitable for in vitro studies targeting STAT3-driven oncogenesis, such as in prostate cancer (Du145) or hepatocellular carcinoma models. Its validated IC50 of 0.25 µM in HeLa cells provides a robust benchmark for evaluating novel STAT3 inhibitors . The sodium salt's water solubility facilitates cell culture dosing without high DMSO concentrations .

Environmental Toxicology and Lampricide Screening

Niclosamide's 40-60x greater potency than TFM as a mitochondrial uncoupler in sea lamprey models supports its use as a high-sensitivity reference compound in mitochondrial toxicity assays . This data is critical for researchers developing or evaluating new lampricides or studying species-specific mitochondrial vulnerabilities.

Mass Drug Administration (MDA) for Taeniasis Control When Praziquantel Is Contraindicated

Based on a meta-analysis showing an 84.3% cure rate for a single 2 g dose, niclosamide is a validated alternative for T. solium taeniasis control in populations where praziquantel use carries a risk of precipitating neurocysticercosis . Its single-dose regimen offers logistical advantages over the three-day albendazole regimen (96.4% cure) .

Antiviral Research Targeting Endosomal Trafficking

Mechanistic evidence shows that niclosamide specifically inhibits adenovirus transport from the endosome to the nucleus, a mechanism shared with rafoxanide but distinct from oxyclozanide . Researchers investigating host-targeting antivirals or viral entry inhibitors should select niclosamide for studies focused on this early lifecycle stage.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for Niclosamide sodium

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.